1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
Scientific Research Applications
Synthesis and Molecular Structure
1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives have been explored in various studies focusing on their synthesis, molecular structure, and potential applications. These compounds are of interest due to their unique chemical structures and potential utility in various fields such as organic electronics, medicinal chemistry, and catalysis. For example, studies have demonstrated the synthesis of pyrazoloquinoline derivatives using multicomponent reactions, highlighting their efficiency in producing complex molecules with potential biological and photophysical properties (Khumalo et al., 2019).
Photophysical Properties
The photophysical properties of pyrazolo[4,3-c]quinoline derivatives have been investigated, suggesting their utility in the development of organic light-emitting diodes (OLEDs) and other photonic applications. These studies focus on understanding how various substituents affect the electronic properties and emission characteristics of the compounds, which is crucial for their application in optoelectronic devices (Mu et al., 2010).
Catalytic Applications
Research has also explored the use of related compounds as ligands in catalytic reactions. For instance, P-chiral phosphine ligands with tert-butylmethylphosphino groups have been shown to exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This demonstrates the potential of pyrazoloquinoline derivatives in asymmetric synthesis, which is a critical area in the development of pharmaceuticals and fine chemicals (Imamoto et al., 2012).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-27(2,3)19-10-12-20(13-11-19)30-26-22-16-21(31-4)14-15-24(22)28-17-23(26)25(29-30)18-8-6-5-7-9-18/h5-17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVIDYKYMSHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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